molecular formula C13H14ClNO B8390669 4-Chloro-2-methyl-8-propoxyquinoline

4-Chloro-2-methyl-8-propoxyquinoline

Cat. No.: B8390669
M. Wt: 235.71 g/mol
InChI Key: JAPTVKHGKNSBKF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-8-propoxyquinoline is a substituted quinoline derivative characterized by three distinct functional groups: a chlorine atom at position 4, a methyl group at position 2, and a propoxy (-OCH₂CH₂CH₃) group at position 6. Quinoline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization . The chlorine atom at position 4 enhances electrophilic reactivity, making it a key site for nucleophilic substitution reactions, while the methyl and propoxy groups influence steric and electronic properties, respectively .

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

4-chloro-2-methyl-8-propoxyquinoline

InChI

InChI=1S/C13H14ClNO/c1-3-7-16-12-6-4-5-10-11(14)8-9(2)15-13(10)12/h4-6,8H,3,7H2,1-2H3

InChI Key

JAPTVKHGKNSBKF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C(C=C(N=C21)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (4), CH₃ (2), OCH₂CH₂CH₃ (8) ~247.7* Intermediate for pharmaceuticals; moderate lipophilicity
4-Chloro-8-methoxy-2-methylquinoline Cl (4), CH₃ (2), OCH₃ (8) ~207.7 Higher polarity due to shorter alkoxy chain; limited membrane permeability
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride Cl (8), 3-OCH₂CH₂CH₃-Ph (2), COCl (4) 360.23 Reactive intermediate for acylations; used in drug synthesis
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid Cl (7), CH₃ (8), 4-OCH₂CH₂CH₃-Ph (2), COOH (4) 355.8 Enhanced acidity (carboxylic acid); potential antimicrobial agent
4-Amino-5-chloro-8-methyl-2-propylquinoline NH₂ (4), Cl (5), CH₃ (8), CH₂CH₂CH₃ (2) ~263.8 Increased basicity (amino group); explored for CNS activity
4-Chloro-2-(4-cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinoline Cl (4), thiazole (2), OCH₃ (7), CH₃ (8) 330.83 Heterocyclic thiazole moiety; potential kinase inhibitor

*Calculated based on molecular formula (C₁₄H₁₅ClNO).

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The 4-chloro group in the target compound facilitates nucleophilic substitution (e.g., with amines or sulfhydryl groups) , whereas analogues like 8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride prioritize reactivity at the carbonyl chloride (position 4) for acylation reactions . The propoxy group at position 8 in the target compound increases lipophilicity compared to 4-Chloro-8-methoxy-2-methylquinoline (methoxy at position 8), enhancing membrane permeability in biological systems .

Functional Group Impact on Applications: Carboxylic acid derivatives (e.g., 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid) exhibit higher solubility in aqueous media and are explored for antimicrobial activity . Amino-substituted analogues (e.g., 4-Amino-5-chloro-8-methyl-2-propylquinoline) demonstrate increased hydrogen-bonding capacity, making them candidates for central nervous system (CNS) drug development .

Phenyl-propoxyphenyl substituents (e.g., in and ) enhance aromatic interactions in drug-receptor binding but may reduce metabolic stability due to increased molecular weight .

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